![molecular formula C21H20ClFN2O B11212047 9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11212047.png)
9'-Chloro-2'-(4-fluorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the systematic name 9-Chloro-5-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine , belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. Its chemical formula is C24H20ClFN2O3 . Let’s explore its properties and applications!
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the pyrazolo[1,5-c][1,3]benzoxazine scaffold. While specific methods may vary, a common approach includes cyclization reactions between appropriate precursors. For instance, the reaction of 3,4-dimethoxyaniline with 4-fluorobenzaldehyde followed by chlorination and cyclization can yield the desired compound.
Reaction Conditions::Precursor Synthesis: 3,4-dimethoxyaniline reacts with 4-fluorobenzaldehyde in the presence of suitable catalysts.
Chlorination: The chlorination step introduces the chlorine atom at the 9-position.
Cyclization: Cyclization of the intermediate forms the spiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] core.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized using scalable processes with optimized yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially affecting its stability and reactivity.
Substitution: Substitution reactions at the chloro and fluoro positions are possible.
Reduction: Reduction of the nitro group (if present) could yield an amino derivative.
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl2).
Cyclization: Acidic conditions (e.g., Lewis acids) promote cyclization.
Major Products:: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with altered substitution patterns or functional groups.
Scientific Research Applications
This compound finds applications across various fields:
Medicine: Investigated for potential pharmacological activities (e.g., anti-inflammatory, anticancer).
Chemistry: Used as a building block for novel heterocyclic compounds.
Industry: Employed in material science or as a precursor for other compounds.
Mechanism of Action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
While unique, it shares structural features with related compounds:
Properties
Molecular Formula |
C21H20ClFN2O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
9-chloro-2-(4-fluorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C21H20ClFN2O/c22-15-6-9-20-17(12-15)19-13-18(14-4-7-16(23)8-5-14)24-25(19)21(26-20)10-2-1-3-11-21/h4-9,12,19H,1-3,10-11,13H2 |
InChI Key |
VFCZMFYOHRRVON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)F)C5=C(O2)C=CC(=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


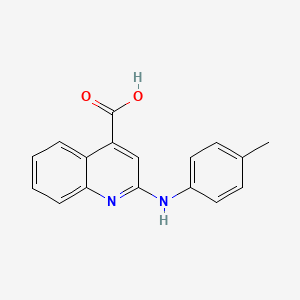
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211974.png)
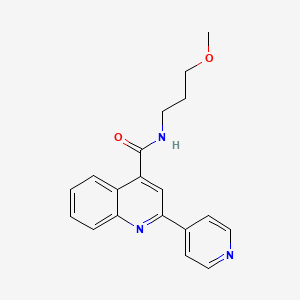
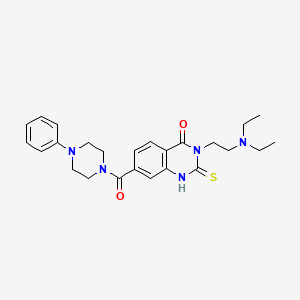
![1-{[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B11211986.png)
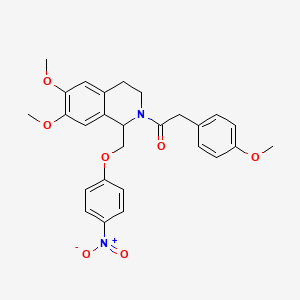
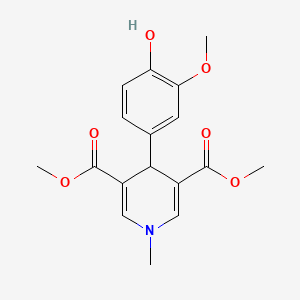
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B11211995.png)
![2-(4-Ethoxyphenyl)-7-methoxy-5-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11212006.png)
![N-[2-(piperidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11212008.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B11212009.png)
![3-cyclohexyl-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11212019.png)
![3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11212031.png)
![2-chloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11212039.png)
